rel-(1R,2S)-2-methoxycyclopentan-1-amine
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Overview
Description
rel-(1R,2S)-2-methoxycyclopentan-1-amine is a chiral amine with a specific stereochemistry. It is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure, featuring a methoxy group and an amine group on a cyclopentane ring, makes it a valuable building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-2-methoxycyclopentan-1-amine can be achieved through several methods. One common approach involves the enantioselective reduction of a corresponding ketone or imine precursor. For example, the reduction of (1S,2R)-2-methoxy-cyclopentanone using a chiral reducing agent can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymatic processes to achieve high selectivity and yield. Enzymatic resolution of racemic mixtures is a common method, where specific enzymes selectively convert one enantiomer to the desired product while leaving the other enantiomer unchanged .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2S)-2-methoxycyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (1S,2R)-2-methoxy-cyclopentanone, while reduction can produce (1S,2R)-2-methoxy-cyclopentylamine derivatives with additional alkyl groups .
Scientific Research Applications
rel-(1R,2S)-2-methoxycyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,2S)-2-methoxycyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, the amine group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Bromocyclopentanol: This compound has a similar cyclopentane ring structure but with a bromine atom instead of a methoxy group.
(1S,2R)-2-Hydroxy-cyclopentylamine: Similar to rel-(1R,2S)-2-methoxycyclopentan-1-amine but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a methoxy and an amine group on the cyclopentane ring.
Properties
IUPAC Name |
(1S,2R)-2-methoxycyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXWOOCEFBBQCR-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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